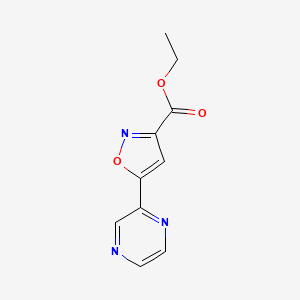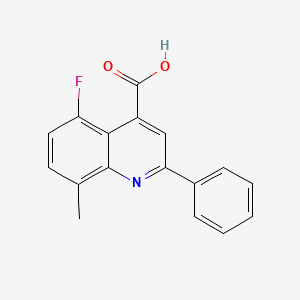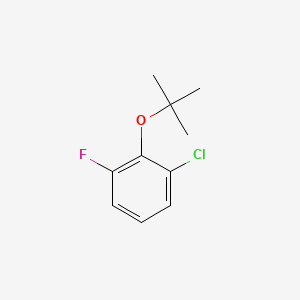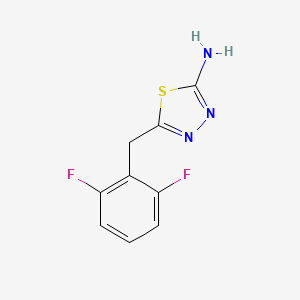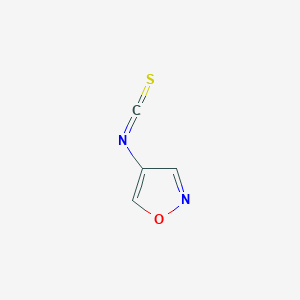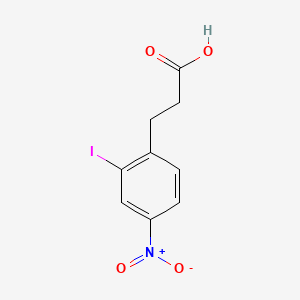![molecular formula C10H9BrIN B13697666 6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a complex organic compound with the molecular formula C10H10BrIN It is a derivative of cyclopropa[c]quinoline, characterized by the presence of bromine and iodine atoms at specific positions on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multi-step organic reactions. One common method includes the bromination and iodination of a cyclopropa[c]quinoline precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the selective addition of bromine and iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 4-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Uniqueness
6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C10H9BrIN |
|---|---|
Peso molecular |
349.99 g/mol |
Nombre IUPAC |
6-bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H9BrIN/c11-6-2-8-7-1-5(7)4-13-10(8)9(12)3-6/h2-3,5,7,13H,1,4H2 |
Clave InChI |
BEFWMQFEJGEHJO-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3=C(C(=CC(=C3)Br)I)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)


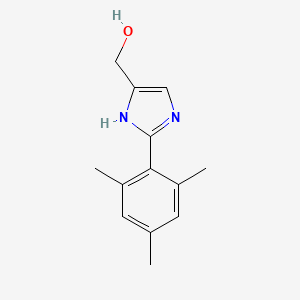

![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
